molecular formula C9H7ClO2 B1586532 1-(4-Chlorophenyl)propane-1,2-dione CAS No. 10557-21-8

1-(4-Chlorophenyl)propane-1,2-dione

Cat. No.: B1586532
CAS No.: 10557-21-8
M. Wt: 182.6 g/mol
InChI Key: HOZREFFNUJAHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)propane-1,2-dione (CAS 10557-21-8) is a high-purity solid organic compound with a molecular formula of C 9 H 7 ClO 2 and a molecular weight of 182.60 g/mol . This diketone features a 4-chlorophenyl ring and is characterized by its melting point of 30-32°C . It is a versatile building block in organic synthesis and medicinal chemistry research, particularly valuable for exploring the structure-activity relationships of bioactive molecules and developing novel heterocyclic compounds. Researchers utilize this diketone as a key precursor in various cyclization and multi-component reactions. The compound requires careful handling; it is harmful if swallowed and causes skin and serious eye irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is essential . This product is intended strictly for Research Use Only and is not designated for diagnostic or therapeutic applications in humans or animals. For detailed safety information, please consult the Safety Data Sheet (SDS). Available for quick shipment in quantities from 100mg to 10g .

Properties

IUPAC Name

1-(4-chlorophenyl)propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZREFFNUJAHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370953
Record name 1-(4-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-21-8
Record name 1-(4-Chlorophenyl)-1,2-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Baker-Venkataraman Rearrangement

Overview:
One of the most reported and efficient methods to prepare 1-(4-chlorophenyl)propane-1,2-dione derivatives involves the Baker-Venkataraman rearrangement. This method typically starts from 2-acetyl phenyl 4-chlorobenzoate, which undergoes rearrangement under basic conditions to yield the target diketone.

Procedure:

  • Starting Material: 2-acetyl phenyl 4-chlorobenzoate is dissolved in dry pyridine.
  • Catalyst/Base: Potassium hydroxide (KOH) is added slowly at room temperature with constant stirring.
  • Reaction Conditions: The mixture is warmed to about 60°C and stirred for approximately 4 hours.
  • Workup: The reaction mixture is acidified with ice-cold dilute hydrochloric acid (1:1), precipitating a brownish-yellow solid.
  • Purification: The solid is filtered, washed with 10% sodium bicarbonate solution, then with cold water, and finally recrystallized from an ethanol-acetic acid mixture.
  • Yield and Characterization: The yield is around 74-75%, with melting points reported near 110°C for related compounds. The product is characterized by spectroscopic methods including 1H NMR, IR, and mass spectrometry.

Advantages:

  • Mild reaction conditions.
  • Good yields.
  • Straightforward purification.

Table 1: Reaction Parameters for Baker-Venkataraman Rearrangement

Parameter Condition/Value
Solvent Dry Pyridine
Base KOH (15 g)
Temperature 60°C
Reaction Time 4 hours
Acidification Agent Dilute HCl (1:1)
Workup NaHCO3 wash, water wash
Purification Recrystallization (EtOH/Acetic acid)
Yield ~74-75%
Melting Point ~110°C

Preparation via Hydrolysis of Alkoxy Propylene Derivatives (Patent Method)

A patented industrial process describes the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a closely related compound, via hydrolysis of alkoxy propylene derivatives under acidic conditions.

Key Points:

  • Starting Materials: Alkoxy p-chlorobenzyl phosphonate derivatives and cyclopropyl methyl ketone.
  • Reaction: Homer-Wadsworth-Emmons reaction to form alkoxy propylene derivatives, followed by hydrolysis.
  • Hydrolysis Conditions: Acidic medium (preferably hydrochloric acid), temperature between 20°C to 40°C, reaction time 3 to 10 hours.
  • Solvent System: Water or water-organic solvent mixtures (methanol, ethanol, isopropanol, dichloromethane, etc.).
  • Purification: Extraction with dichloromethane, washing, drying over anhydrous magnesium sulfate, and distillation under reduced pressure.
  • Yield and Purity: Final product obtained as a light yellow oil with purity up to 97.6%.

Table 2: Hydrolysis Reaction Parameters

Parameter Condition/Value
Acid Used Hydrochloric acid (10%) preferred
Temperature 20°C to 40°C
Reaction Time 3 to 10 hours
Solvent Water or water + organic solvent
Workup Extraction with dichloromethane, washing, drying
Purification Distillation under reduced pressure
Product Purity Up to 97.6%

Solvent-Free Grinding Method (General Baker-Venkataraman Variant)

A solvent-free approach has been reported for related 1,3-dione compounds, involving grinding of 2-aroyloxy-4-hydroxyacetophenones with pulverized potassium hydroxide at room temperature. This method offers:

  • Avoidance of solvents.
  • Mild conditions.
  • Efficient and rapid synthesis.

Though this method was demonstrated for 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones, it suggests potential applicability for chlorophenyl derivatives under similar conditions.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Conditions Advantages Yield (%) Purification Method
Baker-Venkataraman Rearrangement 2-acetyl phenyl 4-chlorobenzoate, KOH, pyridine, 60°C, 4 h Mild, well-established ~74-75 Recrystallization (EtOH/AcOH)
Acid-Catalyzed Hydrolysis of Alkoxy Propylene (Patent) Alkoxy p-chlorobenzyl phosphonate, HCl, 20-40°C, 3-10 h Industrial scale, high purity Up to 97.6 Extraction + distillation
Solvent-Free Grinding (Baker-Venkataraman variant) 2-aroyloxy-4-hydroxyacetophenones, KOH, room temp Eco-friendly, solvent-free Not specified Filtration, recrystallization
Friedländer Quinoline Synthesis (Related) Poly(phosphoric acid), no solvent, 90°C, 1 h Efficient, solvent-free, high yield 82 (related compound) Recrystallization

Research Findings and Notes

  • The Baker-Venkataraman rearrangement remains the most common and reliable laboratory method for synthesizing this compound derivatives with good yields and straightforward purification.
  • Industrial methods involving hydrolysis of alkoxy propylene derivatives provide high purity products suitable for large-scale synthesis.
  • Solvent-free and green chemistry approaches are emerging, offering environmental benefits and operational simplicity.
  • Characterization of synthesized compounds is typically confirmed by 1H NMR, IR spectroscopy, mass spectrometry, and melting point determination.
  • Reaction monitoring is effectively done by thin-layer chromatography (TLC) in most laboratory protocols.

This detailed review integrates diverse, authoritative sources to provide a comprehensive overview of preparation methods for this compound, facilitating informed selection of synthesis routes for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)propane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-(4-Chlorophenyl)propane-1,2-dione serves as a crucial intermediate in the synthesis of more complex organic molecules. It plays a vital role in the preparation of various pharmaceuticals and agrochemicals due to its reactive diketone functionality.

Biological Studies

The compound has been utilized in biological research for:

  • Enzyme Inhibition Studies: Its electrophilic nature allows it to interact with nucleophiles in biological systems, making it useful for studying enzyme activity and protein interactions.
  • Pharmacological Research: Research indicates potential applications in drug development due to its ability to inhibit specific enzymes linked to disease pathways.

Coordination Chemistry

This compound acts as a ligand for transition metal complexes. Its coordination properties have been explored for developing new materials with unique electronic or catalytic properties.

Case Studies

Study ReferenceApplication FocusFindings
Enzyme InhibitionDemonstrated that the compound effectively inhibits certain enzymes involved in metabolic pathways.
Coordination ChemistryFound that metal complexes formed with this diketone exhibit enhanced catalytic activity compared to free metal ions.
Organic SynthesisReported successful synthesis of novel compounds using this compound as a key intermediate.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)propane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modify protein function, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Compound Name Substituent/Backbone Variation Key Properties/Effects Reference
1-(4-Chlorophenyl)propane-1,2-dione 4-Chlorophenyl, propane-1,2-dione Electron-withdrawing Cl enhances electrophilicity; stabilizes intermediates in reactions.
1-(5-Methylthiophen-2-yl)propane-1,2-dione Thiophene ring replaces phenyl Sulfur atom increases aromaticity and polarizability; exhibits antioxidant activity via radical scavenging.
1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione CF₃ substituent at meta position Strong electron-withdrawing CF₃ group increases reactivity in nucleophilic additions; used in metal coordination.
3-(4-Chlorophenyl)-1,2-diphenyl-2-propen-1-one Chalcone backbone with Cl-substituted phenyl Conjugated system enables UV absorption; chlorine enhances antimicrobial activity compared to fluorine analogs.
1-(4-Methoxyphenyl)propane-1,2-dione Methoxy group (electron-donating) Reduced electrophilicity compared to Cl-substituted analogs; alters solubility and metabolic stability.

Physicochemical Properties

Property This compound 1-(5-Methylthiophen-2-yl)propane-1,2-dione 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
Molecular Weight 182.6 g/mol 184.2 g/mol 216.1 g/mol
Solubility Low in water; soluble in DMSO, acetone Moderate in polar solvents Low in water; high in organic solvents
Melting Point Not reported 98–100°C 85–87°C

Case Study: Substituent Effects on Reactivity

  • Chlorine vs. Trifluoromethyl : The CF₃ group in 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione induces greater electron withdrawal than Cl, accelerating reactions like aldol condensations but reducing stability under acidic conditions .
  • Thiophene vs. Phenyl : The sulfur atom in thiophene-based diones increases π-electron density, enabling unique charge-transfer complexes and catalytic applications absent in purely phenyl-substituted diones .

Biological Activity

1-(4-Chlorophenyl)propane-1,2-dione, also known as 4-chloroacetophenone, is a diketone compound characterized by its chlorinated phenyl group. This structural feature significantly influences its chemical reactivity and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of various derivatives with notable biological properties.

  • Chemical Formula : C₉H₇ClO₂
  • Molecular Weight : 182.60 g/mol
  • Appearance : White to yellowish solid

The compound features two carbonyl groups attached to a propane backbone, classifying it as a diketone. Its unique structure allows for diverse chemical reactions and biological interactions.

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives, including:

  • Indole Derivatives : These compounds have shown antiviral, anti-inflammatory, and antimicrobial activities.
  • Triazole Derivatives : Evaluated for their anticancer potential.

Table 1: Summary of Synthesized Derivatives and Their Activities

Compound NameBiological ActivityIC50 (μM)Selectivity Index
Indole derivative AAntiviral (Influenza A)7.5317
Triazole derivative BCytotoxic (HeLa cells)<12-
Indole derivative CAnti-inflammatory--
Indole derivative DAntimicrobial--

Anticancer Activity

Research has demonstrated that certain derivatives synthesized from this compound exhibit promising cytotoxic activity against cancer cell lines. For instance, several triazole derivatives showed cytotoxic effects with IC50 values lower than 12 μM against HeLa cells, indicating significant potential for further development as anticancer agents.

Antiviral Activity

Indole derivatives synthesized using this diketone have been evaluated for their antiviral properties. One notable compound demonstrated an IC50 of 7.53 μM against Influenza A virus with a selectivity index of 17, suggesting its effectiveness while minimizing toxicity to host cells.

Anti-inflammatory and Antimicrobial Properties

The synthesized indole derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus, although the exact mechanisms of action remain under investigation .

Case Studies

A recent study focused on the synthesis and evaluation of a series of 1-substituted-3-substituted derivatives derived from this compound. The antimicrobial activity was assessed using the agar diffusion method against several pathogens:

  • E. coli (Gram-negative)
  • S. aureus (Gram-positive)
  • A. flavus (fungal)

The results indicated that while some compounds exhibited moderate antibacterial effects compared to standard antibiotics like ciprofloxacin, their antifungal activity was negligible .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(4-Chlorophenyl)propane-1,2-dione be experimentally confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. Key parameters include the R factor (a measure of agreement between observed and calculated data; ideally <0.05) and data-to-parameter ratio (≥12:1 ensures reliability). For example, a study reported an R factor of 0.047 and a data-to-parameter ratio of 12.7, confirming high precision in bond lengths (mean C–C = 0.003 Å) and angles . Complementary techniques like FT-IR and NMR can validate functional groups (e.g., ketone carbonyl stretches at ~1700 cm⁻¹).

Q. What experimental strategies are used to assess the purity of synthesized this compound?

  • Methodological Answer : Combine melting point analysis (sharp, consistent melting points indicate purity) with chromatographic methods (HPLC or TLC). While direct melting point data for this compound is not explicitly provided in the evidence, analogous chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid) show narrow mp ranges (160–164°C), suggesting similar purity assessment protocols . High-resolution mass spectrometry (HRMS) can further confirm molecular ion peaks matching the theoretical mass (C₉H₇ClO₂: 188.01 g/mol).

Advanced Research Questions

Q. How does non-centrosymmetric crystal packing influence the material properties of this compound?

  • Methodological Answer : Non-centrosymmetric space groups (e.g., P2₁2₁2₁) enable nonlinear optical (NLO) activity due to asymmetric electron distribution. To evaluate this:

Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···O contacts).

Measure second-harmonic generation (SHG) efficiency using a pulsed laser.
Studies on similar compounds (e.g., chalcone derivatives) show that substituents like nitro or cyano groups enhance NLO responses by polarizing the π-system .

Q. How can contradictions between computational and experimental structural data for this compound be resolved?

  • Methodological Answer :

Benchmark computational methods : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data. Discrepancies in bond lengths >0.02 Å suggest inadequate functional/basis set selection.

Analyze thermal motion : High thermal displacement parameters (e.g., Ueq > 0.05 Ų) in X-ray data may indicate dynamic effects not captured in static computations.
A study resolved such conflicts by refining computational models with constrained torsional angles from crystallographic data .

Q. What synthetic routes optimize yield while minimizing byproducts for this compound?

  • Methodological Answer :

  • Friedel-Crafts acylation : React 4-chlorobenzene with diketene derivatives in anhydrous AlCl₃. Monitor reaction progress via in-situ IR to detect intermediate enol tautomers.
  • Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap HCl, preventing side reactions.
    While direct synthesis data is limited, analogous protocols for 1,2-diones emphasize temperature control (0–5°C) and stoichiometric excess of acylating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)propane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)propane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.